2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
Description
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (C₁₀H₉ClF₃NO) is a chloro-substituted propanamide derivative characterized by a trifluoromethylphenyl group at the meta position of the aromatic ring. Its molecular structure (Fig. 1) includes a chlorine atom at the β-carbon of the propanamide chain, which influences its electronic and steric properties. This compound is structurally related to Selective Androgen Receptor Modulators (SARMs) and antiandrogens, where substituent variations dictate pharmacological activity and metabolic stability .
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTQTYMWZUKPEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394549 | |
| Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36040-85-4 | |
| Record name | 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloropropanoyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is C10H9ClF3NO, with a molecular weight of approximately 251.63 g/mol. The structure features a chloro group and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical behavior and biological activity.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit potential anticancer properties. Studies have shown that fluorinated compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . For instance, preliminary investigations suggest that this compound may target specific cellular pathways involved in tumor growth .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity. Its structure allows it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells, making it a candidate for developing new antimicrobial agents . A study highlighted its effectiveness against various fungal pathogens, indicating broad-spectrum antifungal activity .
Agrochemicals
The compound is being explored for its potential use in agrochemicals due to its ability to act as a fungicide. Its derivatives have shown promising results against plant pathogens such as Botrytis cinerea and Fusarium oxysporum, suggesting it could be effective in protecting crops from fungal infections .
Material Science
In material science, this compound is being investigated for its nonlinear optical properties. These properties are valuable in developing advanced materials for photonic applications, including sensors and conducting polymers . The incorporation of fluorinated groups enhances the stability and reactivity of materials, making them suitable for high-performance applications.
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of fluorinated compounds found that derivatives of this compound inhibited the growth of various cancer cell lines. The mechanisms involved included the induction of apoptosis and disruption of cell cycle progression. Further research is needed to elucidate the specific molecular targets involved in these processes.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound exhibited potent activity against several fungal strains. The compound's ability to inhibit the growth of Colletotrichum acutatum was particularly noteworthy, showcasing its potential as a broad-spectrum fungicide in agricultural applications .
Data Tables
| Application Area | Activity | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Medicinal Chemistry | Anticancer | Various cancer cell lines | Apoptosis induction, cell cycle arrest |
| Agrochemicals | Antifungal | Botrytis cinerea, Fusarium oxysporum | Disruption of fungal cell membranes |
| Material Science | Nonlinear optics | Photonic materials | Enhanced stability and reactivity |
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Propanamide Chain
Chloro vs. Methyl Substitution
- 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide (Impurity E(EP), CAS 1939-27-1):
Hydroxy Substitution
- Known as an androgen receptor antagonist with altered metabolic pathways due to oxidation susceptibility .
Substituent Variations on the Aromatic Ring
Nitro vs. Chloro Substitution
- S-4 (3-[4-(Acetylamino)phenoxy]-2-hydroxy-2-methylpropanamide): Contains a nitro group at the para position and a trifluoromethyl group at meta. Exhibits high oral bioavailability and linear pharmacokinetics in rats, attributed to its ether linkage .
Para vs. Meta Trifluoromethyl Positioning
- 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (C₁₂H₁₃ClF₃NO): Trifluoromethyl group at the para position and dimethyl groups on the propanamide chain. Demonstrates crystalline stability via N–H⋯O hydrogen bonding, contrasting with the meta-substituted target compound .
Physicochemical and Pharmacokinetic Comparisons
Physicochemical Properties
*Calculated using Molinspiration.
Pharmacokinetic Behavior
- Oral Bioavailability : Ether-linked SARMs (e.g., S-4) show higher bioavailability (>80% in rats) due to resistance to hydrolysis, whereas amide-linked compounds like the target may exhibit moderate absorption .
Biological Activity
2-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (CAS No. 36040-85-4) is a compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉ClF₃N O, with a molecular weight of 251.63 g/mol. The compound features a chlorinated amide structure with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and antifungal agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate significant activity against various bacterial strains and fungi. The presence of the trifluoromethyl group is crucial for the compound's efficacy.
Antifungal Activity
In a study assessing the fungicidal properties of novel trifluoromethylphenyl amides, this compound exhibited notable antifungal activity against several species of Colletotrichum, indicating its potential as a fungicide in agricultural applications . The structure-activity relationship (SAR) analysis highlighted the importance of the trifluoromethyl substituent in enhancing antifungal potency.
Study 1: Antifungal Efficacy
A comprehensive study evaluated the antifungal activity of various trifluoromethylphenyl amides, including this compound. The compound showed effective inhibition against Colletotrichum acutatum and Botrytis cinerea, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Colletotrichum acutatum | 32 |
| Control (Fluconazole) | Colletotrichum acutatum | 16 |
Study 2: Structure-Activity Relationship Analysis
Another study focused on the SAR of amide derivatives indicated that modifications to the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing groups like trifluoromethyl increased binding affinity to target enzymes involved in fungal cell wall synthesis, thereby enhancing antifungal effects .
The mechanism by which this compound exerts its biological effects likely involves interference with cellular processes in microbial organisms. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Safety and Toxicity Profile
While the compound shows promising biological activity, it is essential to consider its toxicity. According to safety data sheets, it is harmful if swallowed or if it comes into contact with skin . Therefore, appropriate safety measures should be taken when handling this compound in laboratory or field settings.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide?
- Methodological Answer : The compound can be synthesized via amidation reactions. A common approach involves coupling 3-(trifluoromethyl)aniline with 2-chloropropanoyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen. Catalytic triethylamine (TEA) is used to neutralize HCl byproducts. For example:
- Step 1 : Dissolve 3-(trifluoromethyl)aniline in DCM with TEA (1:1 molar ratio) at 0°C.
- Step 2 : Slowly add 2-chloropropanoyl chloride (1.1 eq) via syringe.
- Step 3 : Stir at room temperature for 4–6 hours, followed by aqueous workup (e.g., dilute HCl wash) and column purification .
Alternative methods using carbodiimide coupling agents (e.g., DCC or EDC) are also viable for improved yields .
Q. How can the compound be characterized using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the amide NH proton (δ 8.5–9.5 ppm), trifluoromethyl (CF₃) group (no proton signal), and methyl/methylene protons adjacent to chlorine (δ 1.5–2.5 ppm).
- ¹³C NMR : CF₃ appears at ~120–125 ppm (q, J = 280–300 Hz via ¹⁹F coupling). The carbonyl (C=O) resonates at ~165–170 ppm.
- FT-IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS can verify the molecular ion ([M+H]⁺ expected at m/z 280.6) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Key variables include solvent polarity, temperature, and catalyst loading. For example:
- Solvent Screening : DMF may enhance solubility of intermediates compared to DCM but risks side reactions at elevated temperatures.
- Catalyst Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature Control : Gradual warming (0°C → RT) minimizes decomposition of the chloro-propanoyl intermediate.
- Yield Data :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | TEA | 65–70 |
| DMF | DMAP | 75–80 |
| Post-reaction HPLC analysis can identify unreacted starting materials and guide stoichiometric adjustments . |
Q. How can stability issues during storage be mitigated?
- Methodological Answer : The compound is sensitive to moisture and light due to the hydrolytically labile amide and C–Cl bonds. Recommendations:
- Storage : Under argon in amber vials at –20°C.
- Stabilizers : Add molecular sieves (3Å) to absorb residual moisture.
- Decomposition Monitoring : Track purity via HPLC every 3 months. Degradation products (e.g., free aniline or carboxylic acid) indicate hydrolysis .
Q. What strategies are effective for analyzing its biological activity, such as enzyme inhibition?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., FRET) to study binding to targets like kinases or proteases. The trifluoromethyl group enhances lipophilicity, aiding membrane penetration.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM. IC₅₀ values can be calculated using nonlinear regression (e.g., GraphPad Prism).
- Control Experiments : Compare with GW6471 (a known PPARα inhibitor) to validate specificity .
Q. How can contradictions in reported physical properties (e.g., melting point) be resolved?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Steps:
- Repurification : Recrystallize from ethanol/water and dry under vacuum.
- DSC Analysis : Differential scanning calorimetry provides precise melting points.
- Cross-Validation : Compare data with structurally similar compounds (e.g., 3-chloro-N-(3,4-difluorophenyl)propanamide, mp 120–122°C ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
